1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a piperidine structure often interact with various receptors in the nervous system . .
Mode of Action
The mode of action would depend on the compound’s targets. For example, if the compound targets receptors in the nervous system, it might bind to these receptors and alter their activity, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. If it interacts with receptors in the nervous system, it might influence pathways related to neurotransmitter synthesis, release, or reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, the presence of a carboxylic acid group might influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound alters nerve signal transmission, this could lead to changes in sensation, mood, or motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For instance, the compound might be more stable and effective at certain pH levels or temperatures.
Preparation Methods
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound has a similar sulfonyl group but a different piperidine ring structure.
Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles: These compounds have a similar sulfonyl group but different heterocyclic structures
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-16-9-5-6-10-17(16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARDKXZACNYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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